バルビネルビン酸

概要

説明

Barbinervic acid is a natural triterpenoid compound found in the leaves of Diospyros kak .

Molecular Structure Analysis

Barbinervic acid has a molecular formula of C30H48O5, an average mass of 488.699 Da, and a monoisotopic mass of 488.350189 Da . Preliminary molecular modeling studies have been useful for understanding its 3D structure .Physical and Chemical Properties Analysis

Barbinervic acid has a density of 1.2±0.1 g/cm3, a boiling point of 622.8±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±4.1 mmHg at 25°C. Its enthalpy of vaporization is 105.8±6.0 kJ/mol .科学的研究の応用

クロマトグラフィー分離

バルビネルビン酸は、複雑な混合物の分離のために、逆流クロマトグラフィーで使用されてきました。 特定の溶媒系を使用して、エピマーであるロツテニギン酸やその他のトリテルペン酸とともに、単一の操作で分離されています .

生物活性化合物の分析

これは、特定の植物に特徴付けられる主要な生物活性トリテルペン酸の1つであり、その潜在的な健康上の利点のために、他の化合物とともに定量化されてきました .

ニュートラシューティカル研究

バルビネルビン酸はカキの葉に含まれており、抗酸化作用や抗癌作用など、さまざまな薬理作用から、栄養価と薬理学的可能性について研究されています .

季節性植物化学

植物成分の季節変動に関する研究では、バルビネルビン酸は、抽出された量が成熟度とともに変化する化合物の1つとして特定されています .

Safety and Hazards

生化学分析

Biochemical Properties

Barbinervic acid: interacts with the enzyme glutaminase, inhibiting its activity . Glutaminase is responsible for the conversion of glutamine to glutamate, a critical step in various metabolic pathways. By inhibiting glutaminase, Barbinervic acid can potentially influence these pathways and alter the concentrations of key biomolecules in the cell .

Cellular Effects

The effects of Barbinervic acid on cellular processes are primarily linked to its role as a glutaminase inhibitor . By inhibiting glutaminase, it can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the conversion of glutamine to glutamate is a crucial step in the glutaminolysis pathway, which is essential for energy production and biosynthesis in cells. Therefore, Barbinervic acid could potentially influence these cellular functions .

Molecular Mechanism

Barbinervic acid: exerts its effects at the molecular level primarily through its interaction with glutaminase . It binds to the active site of the enzyme, preventing it from catalyzing the conversion of glutamine to glutamate . This inhibition can lead to changes in gene expression and cellular metabolism, as these processes are often regulated by the concentrations of key metabolites like glutamate .

Temporal Effects in Laboratory Settings

The effects of Barbinervic acid Given its role as a glutaminase inhibitor, it is likely that its effects would be observed shortly after administration and would persist as long as the compound remains active in the system .

Dosage Effects in Animal Models

The effects of Barbinervic acid at different dosages in animal models have not been extensively studied. Given its role as a glutaminase inhibitor, it is plausible that its effects would be dose-dependent, with higher doses leading to greater inhibition of glutaminase .

Metabolic Pathways

Barbinervic acid: is involved in the glutaminolysis pathway through its inhibition of glutaminase . This could potentially affect metabolic flux or metabolite levels, as glutaminolysis is a key metabolic pathway involved in energy production and biosynthesis .

Transport and Distribution

The transport and distribution of Barbinervic acid Given its molecular structure, it is likely that it can freely diffuse across cell membranes and distribute throughout the cell .

Subcellular Localization

The subcellular localization of Barbinervic acid is not well known. Given its role as a glutaminase inhibitor, it is likely that it localizes to the cytoplasm where glutaminase is typically found .

特性

IUPAC Name |

(1R,2R,4aS,6aR,6aS,6bR,8aR,9S,10R,12aR,14bS)-1,10-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O5/c1-18-9-14-30(24(33)34)16-15-27(4)19(23(30)29(18,6)35)7-8-21-25(2)12-11-22(32)26(3,17-31)20(25)10-13-28(21,27)5/h7,18,20-23,31-32,35H,8-17H2,1-6H3,(H,33,34)/t18-,20-,21-,22-,23-,25+,26-,27-,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLHQFGOOMKJFLP-JGLQYCRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1(C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@H]([C@]5(C)CO)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90982740 | |

| Record name | 3,19,23-Trihydroxyurs-12-en-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90982740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64199-78-6 | |

| Record name | Barbinervic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064199786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,19,23-Trihydroxyurs-12-en-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90982740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BARBINERVIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LE3S4VZXX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

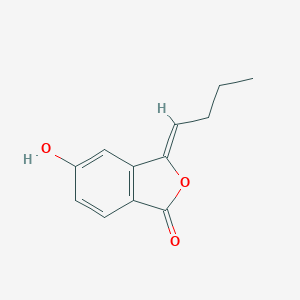

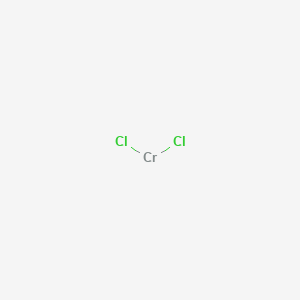

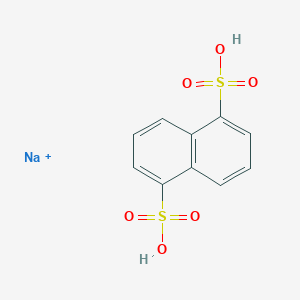

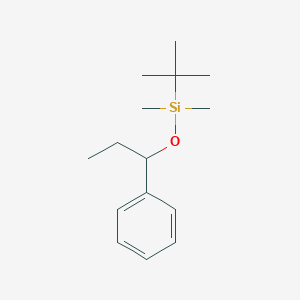

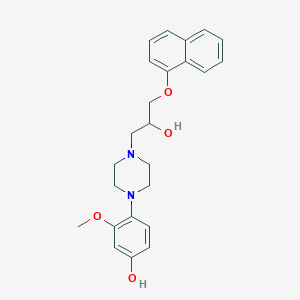

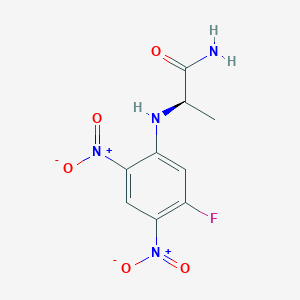

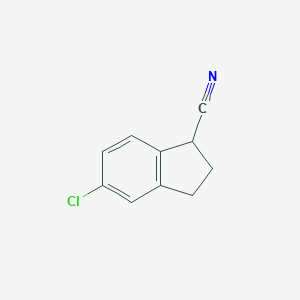

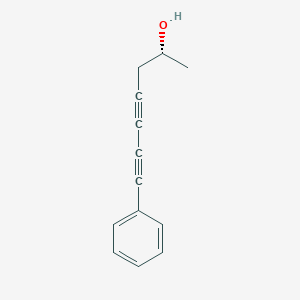

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of barbinervic acid?

A1: Research suggests that barbinervic acid exhibits vasodilatory effects, likely by interacting with the nitric oxide (NO) pathway. Studies using rat renal arteries demonstrated that barbinervic acid reduced noradrenaline-induced vasoconstriction in a NO-dependent manner. []

Q2: How does barbinervic acid interact with nitric oxide synthase (NOS)?

A2: Molecular docking studies have been employed to investigate the interactions between barbinervic acid and NOS. In silico data point to two potential active sites on the NOS enzyme where barbinervic acid could potentially bind. [] Further research is needed to confirm these interactions and elucidate the specific binding mechanisms. []

Q3: What is the molecular formula and weight of barbinervic acid?

A3: Barbinervic acid possesses the molecular formula C30H48O5 and a molecular weight of 488.7 g/mol. []

Q4: Which spectroscopic techniques are commonly used to characterize barbinervic acid?

A4: Researchers utilize various spectroscopic techniques to characterize barbinervic acid, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques provide valuable information about the compound's structure and properties. [, , , ]

Q5: Has any research explored the structure-activity relationship (SAR) of barbinervic acid?

A5: While specific SAR studies focusing on barbinervic acid are limited, researchers have investigated the SAR of related pentacyclic triterpenoids, like ursolic acid, for their hyaluronidase inhibitory activity. These studies involved structural modifications and QSAR analysis to understand the impact of structure on activity. []

Q6: From which plant sources is barbinervic acid primarily isolated?

A6: Barbinervic acid has been isolated from various plant species, including:

- Clethra barbinervis: This plant species is where barbinervic acid was first discovered and characterized. [, ]

- Eugenia punicifolia: Studies on this plant have focused on barbinervic acid's vasodilatory effects and interactions with the NO pathway. [, ]

- Diospyros kaki: This plant, commonly known as persimmon, is a source of barbinervic acid and its epimer, rotungenic acid. [, , ]

Q7: Are there any established analytical methods for the quantification of barbinervic acid?

A7: Researchers have employed High-Performance Liquid Chromatography coupled with Diode-Array Detection (HPLC-DAD) for the quantification of barbinervic acid in plant extracts. [] Additionally, Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) has been explored as a rapid and efficient method for quantifying total pentacyclic triterpenic acids, including barbinervic acid. []

Q8: What is the significance of barbinervic acid as a biomarker?

A8: Barbinervic acid is considered a significant biomarker for the species Eugenia punicifolia, indicating its presence and potential chemotaxonomic relevance. []

Q9: Have there been any in vitro studies conducted on barbinervic acid?

A9: Yes, in vitro studies have investigated the vasodilatory effects of barbinervic acid using isolated rat renal arteries and aorta. [] Further in vitro research is necessary to explore its potential in other areas, such as anti-cancer or anti-inflammatory activity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[b]thiophene-4-carboxylic acid](/img/structure/B157676.png)